molecular formula C10H8N4O B3198912 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 1016701-37-3

5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B3198912
CAS No.: 1016701-37-3
M. Wt: 200.2 g/mol
InChI Key: YDKHZCRYLLPPEJ-UHFFFAOYSA-N
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Description

5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine: is a heterocyclic compound that combines the structural features of benzofuran and triazole. Benzofuran is known for its wide range of biological activities, while triazole rings are often found in compounds with significant pharmacological properties. This combination makes this compound a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine typically involves the formation of the benzofuran ring followed by the introduction of the triazole moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzofuran with hydrazine derivatives can lead to the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxidized derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the triazole ring or the benzofuran moiety, potentially altering the compound’s pharmacological properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may exhibit activities such as anti-inflammatory, antifungal, and antiviral properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.

    Triazole derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.

Uniqueness: The uniqueness of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine lies in the combination of the benzofuran and triazole moieties. This dual structure allows for a broader range of biological activities

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-10-12-9(13-14-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKHZCRYLLPPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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